molecular formula C11H11N3O2 B7568703 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid

3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid

Cat. No. B7568703
M. Wt: 217.22 g/mol
InChI Key: VKYBVHGCQPPTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important in the regulation of cell growth and development.
Biochemical and Physiological Effects:
3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been shown to inhibit cell growth and induce apoptosis, which can lead to the death of cancer cells. 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has also been shown to have antibacterial and antifungal properties, which can be attributed to its ability to inhibit the growth of various bacterial and fungal strains. In catalytic reactions, 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been shown to be effective in various oxidation reactions, which can be attributed to its ability to act as a catalyst.

Advantages and Limitations for Lab Experiments

3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has several advantages and limitations for lab experiments. One advantage is its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid. One direction is the optimization of its synthesis method to increase the yield and purity of the compound. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. Additionally, the study of its mechanism of action can provide valuable insights into its potential applications and limitations. Finally, the development of new derivatives of 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid can lead to the discovery of compounds with improved properties and potential applications.

Synthesis Methods

3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid can be synthesized through various methods, including the reaction of benzoyl chloride with 2,5-dimethyl-1,2,4-triazole in the presence of a base, such as pyridine. Another method involves the reaction of 2,5-dimethyl-1,2,4-triazole with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydride. The synthesis of 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been optimized to increase the yield and purity of the compound, and it has been extensively characterized using various analytical techniques, such as NMR and IR spectroscopy.

Scientific Research Applications

3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been studied for its potential anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has also been studied for its potential antibacterial and antifungal properties, and it has been shown to be effective against various bacterial and fungal strains. In material science, 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has been studied for its potential applications in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. 3-(2,5-Dimethyl-1,2,4-triazol-3-yl)benzoic acid has also been studied for its potential catalytic properties, and it has been shown to be effective in various catalytic reactions, such as the oxidation of alcohols.

properties

IUPAC Name

3-(2,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-12-10(14(2)13-7)8-4-3-5-9(6-8)11(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYBVHGCQPPTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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